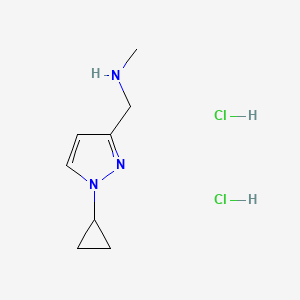

1-(1-Cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride

Description

1-(1-Cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride is a chemical compound with the molecular formula C7H11N3·2HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions

Properties

IUPAC Name |

1-(1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c1-9-6-7-4-5-11(10-7)8-2-3-8;;/h4-5,8-9H,2-3,6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZHZHPLTOLGGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NN(C=C1)C2CC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes, providing pyrazoles under mild conditions with broad substrate scope and excellent functional group tolerance.

Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a palladium-catalyzed coupling reaction of aryl triflates with pyrazole derivatives using tBuBrettPhos as a ligand.

Methylation of the amine group: The final step involves the methylation of the amine group using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding pyrazole N-oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of N-alkyl or N-acyl pyrazole derivatives.

Scientific Research Applications

1-(1-Cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

- 1-(1-Phenylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride

- 1-(1-Methylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride

- 1-(1-Ethylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride

Uniqueness

1-(1-Cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interaction with biological targets, potentially leading to enhanced bioactivity and selectivity compared to similar compounds.

Biological Activity

1-(1-Cyclopropylpyrazol-3-yl)-N-methylmethanamine; dihydrochloride is a compound of interest due to its potential therapeutic applications, particularly as a dopamine D3 receptor antagonist. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential clinical applications.

- Chemical Name : 1-(1-Cyclopropylpyrazol-3-yl)-N-methylmethanamine; dihydrochloride

- Molecular Formula : C8H12Cl2N4

- Molecular Weight : 239.12 g/mol

- CAS Number : 2514953-06-9

The compound primarily acts as a selective antagonist for the dopamine D3 receptor, which is implicated in various neurological and psychiatric disorders. By blocking this receptor, it may help modulate dopaminergic signaling pathways associated with conditions such as schizophrenia and drug addiction.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar pyrazole derivatives. While specific data on 1-(1-Cyclopropylpyrazol-3-yl)-N-methylmethanamine; dihydrochloride is limited, related compounds have demonstrated activity against Gram-positive bacteria and mycobacteria. For instance:

- Activity against Staphylococcus aureus : Compounds in the same class showed submicromolar activity against MRSA strains, suggesting potential for treating resistant infections .

Cytotoxicity

Preliminary cytotoxicity assays indicate that certain pyrazole derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. The cytotoxic profile of 1-(1-Cyclopropylpyrazol-3-yl)-N-methylmethanamine; dihydrochloride needs further investigation to establish its safety and efficacy in cancer therapies.

Case Studies

- Dopamine D3 Receptor Antagonism : In a study focusing on dopamine receptor antagonists, derivatives similar to 1-(1-Cyclopropylpyrazol-3-yl)-N-methylmethanamine were shown to effectively reduce dopaminergic overactivity in animal models of schizophrenia . The findings suggest that this compound could be beneficial in managing symptoms associated with excessive dopamine signaling.

- Inflammatory Response Modulation : Another investigation highlighted the potential of pyrazole derivatives in modulating inflammatory responses. The compound's structure suggests it may interact with inflammatory pathways, providing a basis for its use in treating immune-related conditions .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C8H12Cl2N4 |

| Molecular Weight | 239.12 g/mol |

| CAS Number | 2514953-06-9 |

| Antimicrobial Activity | Active against Gram-positive bacteria |

| Cytotoxicity | Selective towards cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.